
2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) derivatives. These compounds are widely used in organic synthesis, particularly in the field of peptide synthesis. The structure of this compound includes a fluorenyl group, which provides stability and facilitates various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate typically involves the reaction of 9H-fluoren-9-ylmethanol with 2-aminoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acids and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include fluorenyl derivatives, which are useful intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate involves its ability to act as a protecting group in organic synthesis. The fluorenyl group stabilizes the molecule and prevents unwanted side reactions. In peptide synthesis, it facilitates the selective formation of peptide bonds by protecting the amino group .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxy-9H-fluoren-9-yl)oxy)ethylacetate
- 2-((2-Methoxy-9H-fluoren-9-yl)oxy)ethylacetate
- 2-((2-Ethoxy-9H-fluoren-9-yl)oxy)ethylacetate
Uniqueness
2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate is unique due to its amino group, which enhances its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-[(2-amino-9H-fluoren-9-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C17H17NO3/c1-11(19)20-8-9-21-17-15-5-3-2-4-13(15)14-7-6-12(18)10-16(14)17/h2-7,10,17H,8-9,18H2,1H3 |
InChI Key |
AGWUZAVTICGXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


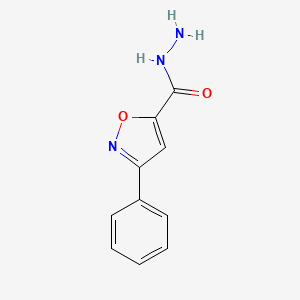
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
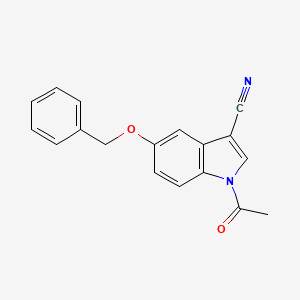
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
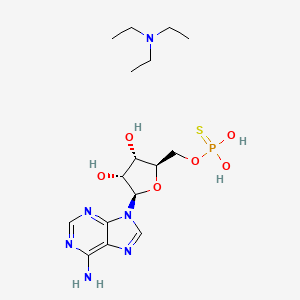


![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
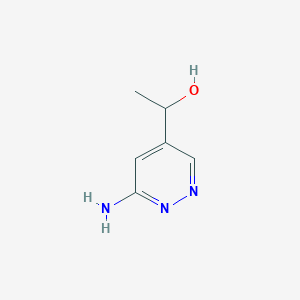
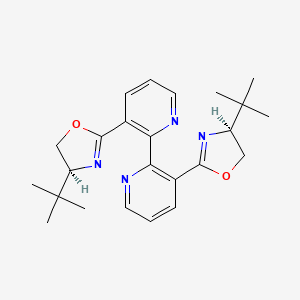
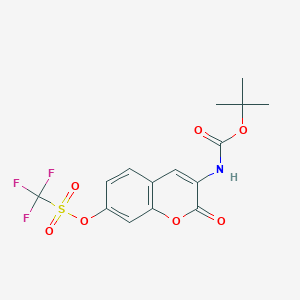
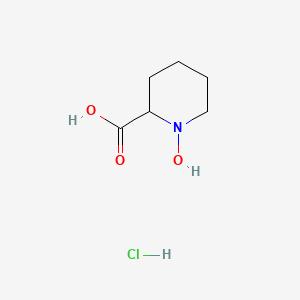
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
